Cas no 328262-53-9 (3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)-)

3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)-
- 4-AMINO-2-ANILINO-5-(4-CHLOROBENZOYL)-3-THIOPHENECARBONITRILE
- Bionet1_003333
- AK-777/36503003
- 4-amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile
- HMS578C15
- SCHEMBL4465841
- 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)thiophene-3-carbonitrile
- Oprea1_008207
- STK791122
- 4-amino-5-[(4-chlorophenyl)carbonyl]-2-(phenylamino)thiophene-3-carbonitrile
- AKOS005085842
- CS-0360262
- 4-amino-2-anilino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile
- 328262-53-9
- 2M-933
-
- インチ: InChI=1S/C18H12ClN3OS/c19-12-8-6-11(7-9-12)16(23)17-15(21)14(10-20)18(24-17)22-13-4-2-1-3-5-13/h1-9,22H,21H2
- InChIKey: RBCYYJHAGYCVNH-UHFFFAOYSA-N
計算された属性
- 精确分子量: 353.0389609Da
- 同位素质量: 353.0389609Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 494
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- XLogP3: 5.9
3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430932-1g |
4-Amino-5-(4-chlorobenzoyl)-2-(phenylamino)thiophene-3-carbonitrile |
328262-53-9 | 90% | 1g |
¥3112.00 | 2024-05-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00888888-1g |
4-Amino-5-(4-chlorobenzoyl)-2-(phenylamino)thiophene-3-carbonitrile |
328262-53-9 | 90% | 1g |
¥2394.0 | 2023-01-30 |
3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- 関連文献
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)-に関する追加情報
Introduction to 3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- (CAS No. 328262-53-9)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, 3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- (CAS No. 328262-53-9) stands out due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by its thiophene core and multiple functional groups, has garnered significant attention in recent years for its role in synthesizing novel bioactive molecules.
The molecular structure of 3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- includes a thiophene ring substituted with a nitrile group at the 3-position, an amino group at the 4-position, and a chlorobenzoyl group at the 5-position. Additionally, it features a phenylamino group at the 2-position. This arrangement of functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active compounds.
In recent years, there has been a growing interest in thiophene derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The presence of both amino and nitrile groups in 3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- allows for further functionalization, making it a valuable building block in drug design.
One of the most compelling aspects of this compound is its ability to serve as a precursor for the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies that minimize side effects and improve patient outcomes. The structural features of 3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- make it an ideal candidate for this purpose.
Recent studies have demonstrated the efficacy of thiophene-based kinase inhibitors in preclinical models. For instance, derivatives of thiophene have been shown to effectively inhibit tyrosine kinases, which are overactive in many types of cancer. The amino and chlorobenzoyl groups in 3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- contribute to its binding affinity by forming hydrogen bonds and hydrophobic interactions with the active sites of kinases.
The phenylamino group at the 2-position of the thiophene ring also plays a critical role in the compound's biological activity. This group can interact with other residues in the kinase active site, further enhancing binding affinity. Additionally, it can participate in π-stacking interactions with aromatic residues in the target protein, which is another important factor in drug design.
Beyond its applications in kinase inhibition, 3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- has also been explored for its potential in treating inflammatory diseases. Inflammatory responses are mediated by complex signaling pathways involving various enzymes and receptors. By modulating these pathways, researchers can develop anti-inflammatory drugs that target specific disease mechanisms.
The nitrile group at the 3-position of the thiophene ring is particularly interesting from a chemical biology perspective. Nitriles are known to exhibit diverse biological activities due to their ability to undergo hydrolysis to form carboxylic acids or reduction to form primary amides. This versatility makes them valuable intermediates in drug synthesis.
In conclusion, 3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- (CAS No. 328262-53-9) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for synthesizing novel bioactive molecules targeting various diseases. As research continues to uncover new applications for thiophene derivatives, compounds like this one will undoubtedly play a crucial role in advancing therapeutic strategies.
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